Ethyl 2-hydroxy-3-methylbenzoate
Overview
Description
Ethyl 2-hydroxy-3-methylbenzoate is a chemical compound that belongs to the class of hydroxybenzoates, which are esters formed by the condensation of hydroxybenzoic acids with alcohols. While the provided papers do not directly discuss ethyl 2-hydroxy-3-methylbenzoate, they do provide insights into related compounds that can help infer some of the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related hydroxybenzoates typically involves esterification reactions, where a hydroxybenzoic acid reacts with an alcohol in the presence of a catalyst. For example, ethyl 3,4-dihydroxybenzoate was synthesized from 4-methylcatechol through oxidation and esterification reactions, with the influence of various reaction conditions being investigated . Similarly, ethyl 2-hydroxy-3-methylbenzoate could be synthesized through a targeted esterification of 2-hydroxy-3-methylbenzoic acid with ethanol.
Molecular Structure Analysis
The molecular structure of hydroxybenzoates can be determined using techniques such as X-ray crystallography. For instance, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . The molecular structure of ethyl 2-hydroxy-3-methylbenzoate would likely show similar features, such as the presence of a hydroxyl group and a methyl group on the benzene ring, influencing its reactivity and intermolecular interactions.
Chemical Reactions Analysis
Hydroxybenzoates can undergo various chemical reactions, including hydrolysis and thermal rearrangement. The hydrolysis of benzazolium iodides, for example, led to the formation of hydroxyphenyl amides , while thermal rearrangement of a thiabicyclohexene system resulted in a hydroxybenzoate derivative . Ethyl 2-hydroxy-3-methylbenzoate may also participate in similar reactions, depending on the conditions and reagents involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoates can be characterized using techniques such as NMR, IR spectroscopy, and calorimetry. The gas-phase enthalpies of formation of various ethyl hydroxybenzoates were determined using experimental and theoretical methods . The antimicrobial activity and sunscreen properties of 2-ethyl-3-hexanol p-hydroxybenzoate were also characterized . These studies suggest that ethyl 2-hydroxy-3-methylbenzoate would have distinct physical properties, such as boiling point and solubility, and chemical properties, including reactivity and possible biological activities.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Key Intermediates: Ethyl 2-hydroxy-3-methylbenzoate is used in the synthesis of key intermediates for various compounds. For example, it is utilized in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent (Salman et al., 2002).
Biological and Pharmacological Research
- Biosynthesis Studies: It serves as a precursor in biosynthesis studies. Research has shown that similar ethyl hydroxybenzoate compounds are efficiently and specifically incorporated into certain fungal metabolites, which is significant for understanding biogenetic pathways (Bartlett et al., 1981).
- Cytotoxic Activity: Derivatives of ethyl hydroxybenzoates, similar to ethyl 2-hydroxy-3-methylbenzoate, have been studied for their cytotoxic activity. For instance, a series of compounds derived from ethyl paraben, a related compound, showed potential anticancer activity in liver cancer cell lines (Han et al., 2020).
Environmental Impact and Degradation Studies
- Photodegradation Research: Ethyl hydroxybenzoates, including ethyl 2-hydroxy-3-methylbenzoate, have been subjects of photodegradation studies to understand their environmental impact and degradation pathways. These studies are crucial for assessing the environmental safety of chemicals used in various consumer products (Gmurek et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-hydroxy-3-methylbenzoate is a chemical compound with the formula C10H12O3 The primary targets of this compound are currently unknown
Pharmacokinetics
A related compound, ethyl 3-hydroxy-2-methylbenzoate, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties may impact the bioavailability of the compound, but more research is needed to confirm this for Ethyl 2-hydroxy-3-methylbenzoate.
properties
IUPAC Name |
ethyl 2-hydroxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRLIMVWJNHWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970540 | |
Record name | Ethyl 2-hydroxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55211-85-3 | |
Record name | Benzoic acid, 2-hydroxy-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55211-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC97235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-hydroxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-hydroxy-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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